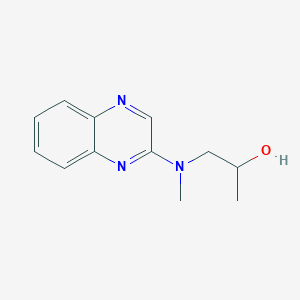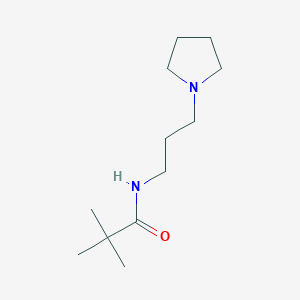
n-(3-(Pyrrolidin-1-yl)propyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-(Pyrrolidin-1-yl)propyl)pivalamide: is a chemical compound with the molecular formula C12H24N2O It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, connected to a pivalamide group through a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(Pyrrolidin-1-yl)propyl)pivalamide typically involves the reaction of pyrrolidine with a propyl halide to form the intermediate n-(3-(Pyrrolidin-1-yl)propyl)amine. This intermediate is then reacted with pivaloyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can convert the carbonyl group in the pivalamide moiety to an alcohol group, forming n-(3-(Pyrrolidin-1-yl)propyl)pivalyl alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Pyrrolidin-2-one derivatives.
Reduction: n-(3-(Pyrrolidin-1-yl)propyl)pivalyl alcohol.
Substitution: Various substituted pyrrolidine derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: n-(3-(Pyrrolidin-1-yl)propyl)pivalamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, due to the presence of the pyrrolidine ring which is known to interact with various biological targets .
Medicine: The compound is investigated for its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders and as a scaffold for designing enzyme inhibitors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of n-(3-(Pyrrolidin-1-yl)propyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target .
Comparison with Similar Compounds
Pyrrolidine: A simpler structure with similar biological activity.
Pyrrolidin-2-one: An oxidized derivative with different reactivity.
n-(3-(Pyrrolidin-1-yl)propyl)acetamide: A structurally similar compound with an acetamide group instead of a pivalamide group.
Uniqueness: n-(3-(Pyrrolidin-1-yl)propyl)pivalamide is unique due to the presence of the bulky pivalamide group, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for designing new molecules with specific biological activities .
Properties
Molecular Formula |
C12H24N2O |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2,2-dimethyl-N-(3-pyrrolidin-1-ylpropyl)propanamide |
InChI |
InChI=1S/C12H24N2O/c1-12(2,3)11(15)13-7-6-10-14-8-4-5-9-14/h4-10H2,1-3H3,(H,13,15) |
InChI Key |
UEVPEYUXONIXSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NCCCN1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(N-Ethyl-N-butylamino)methyl]phenylZinc bromide](/img/structure/B14893542.png)

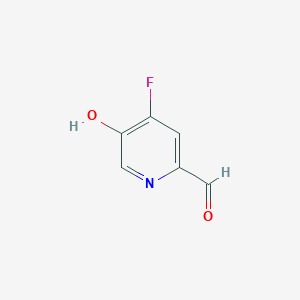

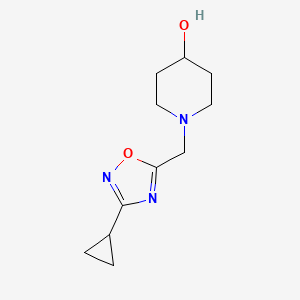
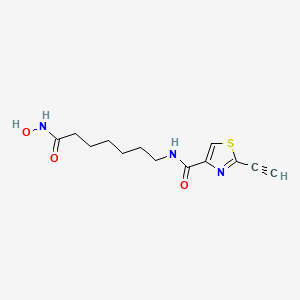

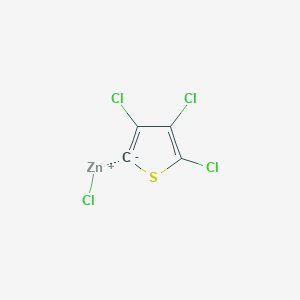
![6-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893602.png)
![Methyl 3-[(dimethyl-1,2-oxazol-4-yl)formamido]propanoate](/img/structure/B14893605.png)
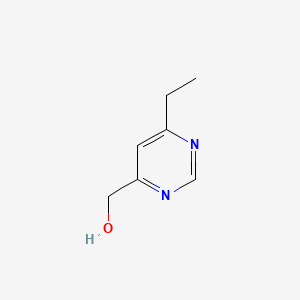
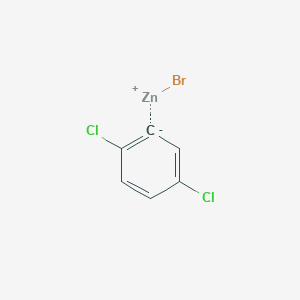
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
